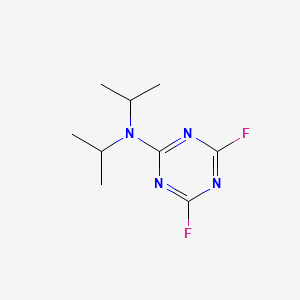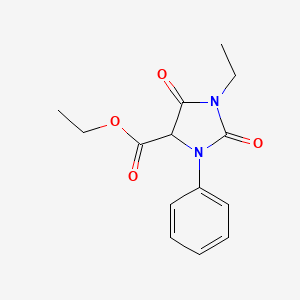![molecular formula C14H15N7O3 B14404820 N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide CAS No. 88380-74-9](/img/structure/B14404820.png)
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a nitrophenyl diazenyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The dimethylamino group is introduced through nucleophilic substitution, while the nitrophenyl diazenyl group is added via diazotization and azo coupling reactions. The final step involves acylation to form the acetamide group. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-(Dimethylamino)ethyl}-1,8-naphthalimide
- N-{4-(Dimethylamino)phenyl}-2-(3-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features enable it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
88380-74-9 |
|---|---|
Molecular Formula |
C14H15N7O3 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-5-[(4-nitrophenyl)diazenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C14H15N7O3/c1-9(22)16-13-12(8-15-14(17-13)20(2)3)19-18-10-4-6-11(7-5-10)21(23)24/h4-8H,1-3H3,(H,15,16,17,22) |
InChI Key |
ZCEHCFZNOPDVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


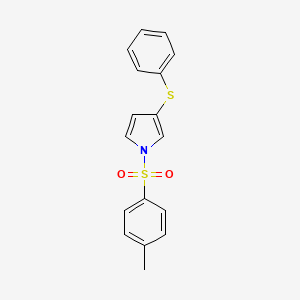
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
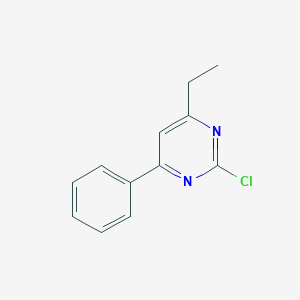
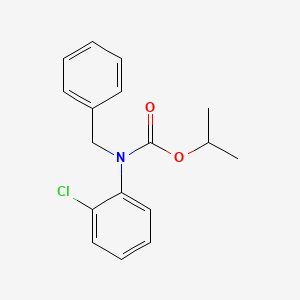
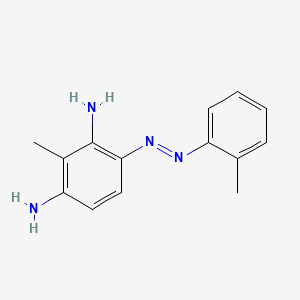
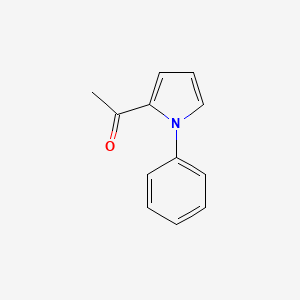


![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
